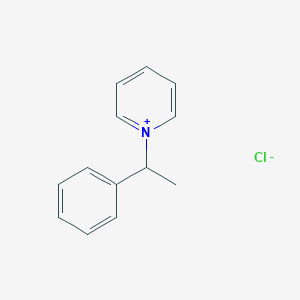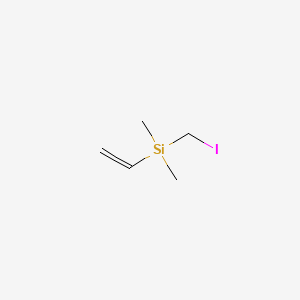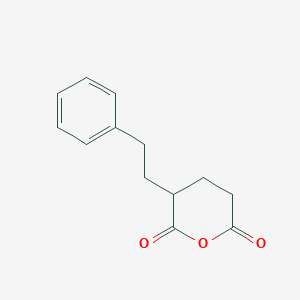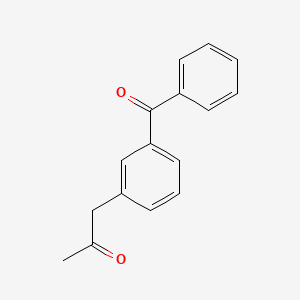
Bis(2,6-dichlorophenyl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,6-dichlorophenyl)ethane-1,2-dione is a chemical compound with the molecular formula C14H6Cl4O2 It is characterized by the presence of two 2,6-dichlorophenyl groups attached to an ethane-1,2-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,6-dichlorophenyl)ethane-1,2-dione typically involves the reaction of 2,6-dichlorobenzoyl chloride with ethane-1,2-dione in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2,6-Dichlorobenzoyl chloride} + \text{Ethane-1,2-dione} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve additional purification steps to remove any impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(2,6-dichlorophenyl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or hydrocarbons.
Substitution: The chlorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Bis(2,6-dichlorophenyl)ethane-1,2-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis(2,6-dichlorophenyl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A similar compound with diphenyl groups instead of dichlorophenyl groups.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another related compound with dimethylphenyl groups.
Uniqueness
Bis(2,6-dichlorophenyl)ethane-1,2-dione is unique due to the presence of chlorine atoms in the phenyl rings, which can influence its chemical reactivity and biological activity. The dichlorophenyl groups can enhance the compound’s stability and provide unique properties compared to other similar compounds.
Properties
CAS No. |
75806-06-3 |
|---|---|
Molecular Formula |
C14H6Cl4O2 |
Molecular Weight |
348.0 g/mol |
IUPAC Name |
1,2-bis(2,6-dichlorophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14H6Cl4O2/c15-7-3-1-4-8(16)11(7)13(19)14(20)12-9(17)5-2-6-10(12)18/h1-6H |
InChI Key |
DWQQURSQUNGIGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)C(=O)C2=C(C=CC=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate](/img/structure/B14434094.png)
silane](/img/structure/B14434100.png)


![Spiro[2.4]hept-1-ene](/img/structure/B14434106.png)
![Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane](/img/structure/B14434127.png)


![Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]-](/img/structure/B14434153.png)




